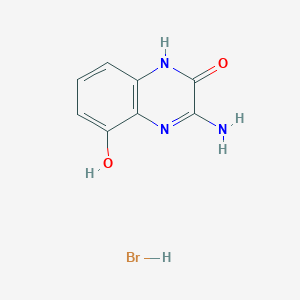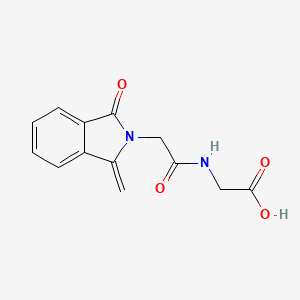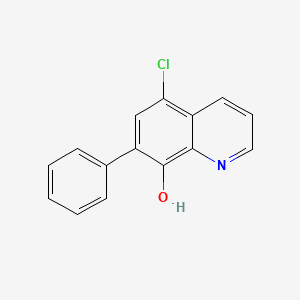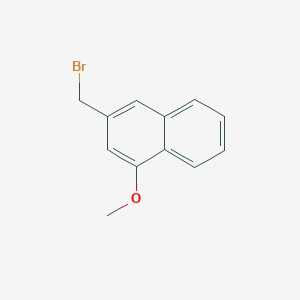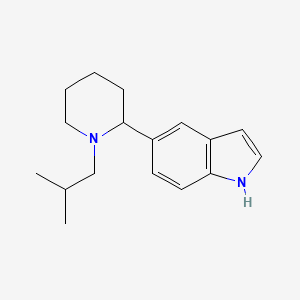
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features a benzyl group, a fluorine atom, and a dihydroisoquinolinone core, making it an interesting subject for chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: Benzylamine, 7-fluoro-1-tetralone, and appropriate reagents.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Halogenation, nitration, or alkylation at specific positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated isoquinoline derivatives.
科学研究应用
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Pathway Modulation: Alteration of signaling pathways to achieve desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-Benzyl-7-chloro-2,3-dihydroisoquinolin-4(1H)-one
- 2-Benzyl-7-bromo-2,3-dihydroisoquinolin-4(1H)-one
- 2-Benzyl-7-methyl-2,3-dihydroisoquinolin-4(1H)-one
Uniqueness
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.
属性
CAS 编号 |
89097-89-2 |
|---|---|
分子式 |
C16H14FNO |
分子量 |
255.29 g/mol |
IUPAC 名称 |
2-benzyl-7-fluoro-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C16H14FNO/c17-14-6-7-15-13(8-14)10-18(11-16(15)19)9-12-4-2-1-3-5-12/h1-8H,9-11H2 |
InChI 键 |
JNFVBVDNSMLEDA-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)F)C(=O)CN1CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)
![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)
![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)
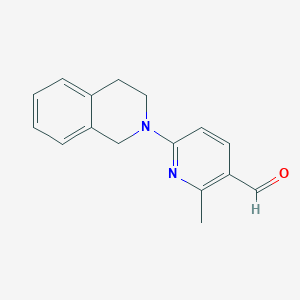


![tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate](/img/structure/B11860472.png)
